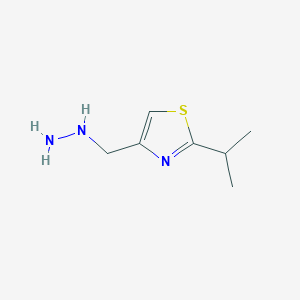
2-(Trifluoromethyl)-1H-indole-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)-1H-indole-6-carbaldehyde is a chemical compound that combines the structural features of indole and trifluoromethyl groups. Indole compounds are widely found in nature and are known for their bioactivity, making them valuable in medicinal chemistry. The trifluoromethyl group, on the other hand, is often used in pharmaceuticals and agrochemicals due to its ability to enhance the stability, lipophilicity, and bioavailability of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: One efficient method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF₃SO₂Na) under mild conditions . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of environmentally friendly and cost-effective reagents like CF₃SO₂Na suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Formation of 2-(Trifluoromethyl)-1H-indole-6-carboxylic acid.
Reduction: Formation of 2-(Trifluoromethyl)-1H-indole-6-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(Trifluoromethyl)-1H-indole-6-carbaldehyde has several applications in scientific research:
Biology: Studied for its potential bioactivity and interactions with biological targets.
Industry: Utilized in the development of materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1H-indole-6-carbaldehyde involves its interaction with molecular targets through its indole and trifluoromethyl groups. The indole ring can interact with various biological receptors, while the trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
- 2-(Trifluoromethyl)acrylic acid
- 2-(Trifluoromethyl)isonicotinic acid
- α-(Trifluoromethyl)styrene derivatives
Comparison: 2-(Trifluoromethyl)-1H-indole-6-carbaldehyde is unique due to the combination of the indole and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to other trifluoromethylated compounds, it offers a unique scaffold for drug development and material science applications .
Properties
Molecular Formula |
C10H6F3NO |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1H-indole-6-carbaldehyde |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9-4-7-2-1-6(5-15)3-8(7)14-9/h1-5,14H |
InChI Key |
NZWGYTAJXPIZLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)NC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)carbamate](/img/structure/B12959483.png)


![ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B12959495.png)


![1-[(R)-(6-Methoxy-4-quinolinyl)(5-vinylquinuclidine-2-yl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12959504.png)





![Benzyl 3-{8-amino-1-bromo-5-fluoroimidazo[1,5-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B12959533.png)
